N-methoxy-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-methoxy-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-5-6-16-9-7-8(3-4-11-9)10(13)12-15-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDDFJUAUPPKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid with methoxyethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of methoxyamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-2-(2-methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and methoxyethoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups replacing the original methoxy or methoxyethoxy groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-methoxy-2-(2-methoxyethoxy)isonicotinamide exhibits unique chemical properties due to the presence of the methoxyethoxy group. This structural feature enhances its solubility and bioavailability, making it a valuable candidate for drug development. The compound is believed to modulate cellular metabolism and immune responses, similar to other isonicotinamide derivatives.
Scientific Research Applications
This compound has a diverse range of applications in scientific research:
-
Medicinal Chemistry :
- Investigated as a potential anti-tuberculosis agent due to its efficacy against Mycobacterium tuberculosis (M.tb). A study indicated a potent inhibitory effect on M.tb, suggesting further development as an anti-tuberculosis drug .
- Explored for its antitumor properties. In vitro studies on B-16 melanoma cells demonstrated a dose-dependent reduction in cell viability linked to apoptosis induction via mitochondrial pathways .
-
Neuroprotection :
- Recent investigations revealed its ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .
-
Biological Activity :
- The compound's structure-activity relationship (SAR) has been studied extensively. Modifications in the methoxyethoxy group significantly impact its biological activity, enhancing its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Methoxyethoxy group | Enhances solubility and bioavailability |
| Isonicotinamide core | Essential for antimicrobial activity |
| Alkyl chain length | Variations affect receptor binding affinity |
Comparative Efficacy Against Pathogens
| Compound | Target Pathogen | Efficacy (IC50) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 100 nM | |
| Isonicotinamide | Mycobacterium tuberculosis | 250 nM |
Case Studies
- Antimicrobial Efficacy :
-
Cancer Cell Line Studies :
- In vitro testing on B-16 melanoma cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an antitumor agent .
-
Neuroprotection Research :
- Research into the neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting therapeutic applications for neurodegenerative conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-methoxy-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Isonicotinamide Derivatives
The compound shares structural similarities with several derivatives reported in the evidence:
Key Insights :
Pharmacological and Chemical Behavior
Stability and Reactivity
- The methoxyethoxy side chain may reduce steric hindrance compared to bulkier substituents (e.g., biotinylated analogs in ), facilitating interactions with biological targets .
- Compared to 2-methoxyisonicotinonitrile, the amide group in the target compound is less reactive but more stable under physiological conditions, making it preferable for drug design .
Biological Activity
N-methoxy-2-(2-methoxyethoxy)isonicotinamide is a compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules, particularly in the context of anti-tuberculosis (TB) drug development. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of isonicotinamides, which are derivatives of nicotinic acid. Its unique structure includes methoxy and ethoxy groups that enhance its solubility and reactivity compared to other isonicotinamide derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may modulate enzyme activity by binding to active or allosteric sites, leading to alterations in cellular signaling and metabolic regulation.
Antimycobacterial Activity
Recent studies have highlighted the potential of this compound as an inhibitor of Mycobacterium tuberculosis (Mtu). A focused screening effort identified this compound as part of a series exhibiting significant antimycobacterial properties with a cellular potency reaching 100 nM. This represents a substantial improvement over earlier compounds, suggesting a novel mechanism of action that warrants further investigation .
Table 1: Biological Activity Against M. tuberculosis
| Compound Name | Cellular Potency (nM) | Cytotoxicity (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 100 | >250 | High |
| Biarylmethoxy Nicotinamides | 100 | Noncytotoxic | High |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits low cytotoxicity in mammalian cell lines, with toxicity thresholds above 250 μM. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
- Screening for Antimycobacterial Agents : A study conducted on a library of nicotinamides found that derivatives similar to this compound showed significant activity against drug-sensitive and resistant strains of M. tuberculosis. The optimization process resulted in compounds with improved potency and selectivity, indicating the therapeutic potential of this class .
- Structure-Activity Relationship (SAR) : Research into the SAR of biarylmethoxy nicotinamides revealed that modifications to the core structure enhanced biological activity. The presence of methoxy groups was found to be crucial for maintaining potency against M. tuberculosis while minimizing cytotoxic effects on human cell lines .
Q & A
Q. What are the recommended synthetic routes for N-methoxy-2-(2-methoxyethoxy)isonicotinamide, and how can researchers optimize yield and purity?
Answer: The synthesis of this compound typically involves multi-step reactions starting from nicotinic acid derivatives. Key steps include:
- Functionalization : Introducing methoxy and methoxyethoxy groups via nucleophilic substitution or coupling reactions. For example, alkoxylation of the pyridine ring using methoxyethyl bromide under basic conditions (e.g., NaH/DMF) .
- Amidation : Coupling the modified pyridine core with methoxyamine using coupling reagents like HATU or EDCI in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is recommended for purity >95%. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Use a combination of spectroscopic and analytical methods:
- NMR Spectroscopy :
- HRMS : Validate molecular ion [M+H]+ with mass accuracy <5 ppm. For C11H14N2O4, expected m/z = 238.0954 .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for analyzing the biological activity of this compound in cancer models?
Answer:
- In Vitro Assays :
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare GI50 values with reference compounds (e.g., doxorubicin) .
- Apoptosis Induction : Use Annexin V/PI staining and caspase-3/7 activation assays. For example, reports apoptosis in breast cancer cells via flow cytometry .
- Mechanistic Studies :
- Protein Interaction Analysis : Perform co-immunoprecipitation (Co-IP) to study disruption of Hec1-Nek2 interactions, a mechanism observed in related isonicotinamide derivatives .
- P-Glycoprotein Modulation : Quantify Pgp expression via Western blot in multidrug-resistant (MDR) cell lines treated with the compound .
Q. How can computational methods guide the optimization of this compound for target selectivity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., RAF kinases). Focus on hydrogen bonding with methoxyethoxy groups and π-π stacking with the pyridine ring .
- SAR Studies : Systematically modify substituents (e.g., methoxyethoxy chain length) and evaluate binding affinity changes. highlights the importance of methoxy positioning for kinase inhibition .
- ADMET Prediction : Predict pharmacokinetics (e.g., LogP, solubility) using SwissADME. Optimize bioavailability by adjusting lipophilicity (target LogP ~2–3) .
Q. What experimental controls are critical when investigating the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Expect higher stability at neutral pH due to reduced ester hydrolysis .
- Plasma Stability : Use human plasma (37°C, 1–6 hours) and quantify remaining compound using LC-MS/MS. Include protease inhibitors to distinguish enzymatic vs. chemical degradation .
- Light/Temperature Sensitivity : Store samples in amber vials at –20°C and compare degradation rates with room-temperature controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
